4-Chloro-6-methoxy-5-methylpyrimidine
Overview
Description
4-Chloro-6-methoxy-5-methylpyrimidine is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58. The purity is usually 95%.
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Scientific Research Applications
1. Molecular Structure Analysis and Biological Activity
4-Chloro-6-methoxy-5-methylpyrimidine has been studied for its molecular structure using various experimental and theoretical techniques. These studies include analyzing its molecular structure through FT-IR, FT-Raman, NMR, and DFT methods. The compound has been investigated for potential biological activities, such as exhibiting anti-hypertensive effects, by conducting molecular docking studies with different proteins for ligand and quantum mechanical calculations (Aayisha et al., 2019).
2. Synthesis of Derivatives
Research on this compound includes the synthesis of new derivatives. For example, the synthesis of 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives with various substituents at the 6-position of the pyrimidine ring, showcasing its versatility as a chemical compound in synthetic chemistry (Kim & Han, 1996).
3. Antiviral Activity
In the field of medicinal chemistry, this compound derivatives have been explored for antiviral activity. Studies have shown that certain derivatives can inhibit retrovirus replication in cell culture, indicating potential use in treating viral infections (Hocková et al., 2003).
4. Synthesis and Process Research
This compound is an important intermediate in the synthesis of anticancer drugs, such as dasatinib. Research has been conducted on optimizing the synthesis process, including exploring different reaction conditions to enhance yield and efficiency (Guo Lei-ming, 2012).
5. X-Ray and DFT Study
The crystal and molecular structures of derivatives of this compound have been reported, demonstrating its relevance in crystallography and material science. These studies contribute to the understanding of its structural properties and potential applications in various fields (Richter et al., 2023).
6. Pharmaceutical and Explosive Industries
This compound serves as a precursor in the production of high-value products in both pharmaceutical and explosive industries. Research on its process chemistry has focused on developing economical and efficient methods for its production, underlining its industrial significance (Patil et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mode of Action
It’s likely that the compound interacts with its targets through chemical reactions, given its use in organic synthesis .
Biochemical Pathways
As an intermediate in organic synthesis, it may participate in various reactions leading to the formation of different compounds .
Result of Action
Given its role as an intermediate in organic synthesis, it’s likely that its primary effect is the formation of other compounds .
Action Environment
It’s known that the compound is slightly soluble in water and should be stored in a cool, dry place .
Properties
IUPAC Name |
4-chloro-6-methoxy-5-methylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(7)8-3-9-6(4)10-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLIOQJTHRFATQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733610 | |
Record name | 4-Chloro-6-methoxy-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960299-06-3 | |
Record name | 4-Chloro-6-methoxy-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.